molecular formula C27H27N3O3 B2927899 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 955490-27-4

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B2927899
CAS RN: 955490-27-4
M. Wt: 441.531
InChI Key: CCYHDJCTYWGRKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodiazole ring and a pyrrolidinone ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would be influenced by the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of compounds studied for their unique chemical properties and synthetic pathways. For instance, compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these molecules in developing new antimicrobial agents (Wardkhan et al., 2008). The synthesis of such compounds often involves complex reactions, offering insights into the reactivity of different functional groups and the creation of novel molecules with potential biological applications.

Antimicrobial Activities

Research has shown that derivatives with similar structural frameworks exhibit significant antimicrobial properties. This indicates the potential of the compound for applications in combating microbial infections. The methodology for assessing antimicrobial activity involves in vitro testing against various bacterial and fungal strains, providing a basis for further exploration of these compounds as antimicrobial agents (Wardkhan et al., 2008).

Molecular Docking and Activity Analysis

Molecular docking studies have been conducted on compounds with similar structures to understand their interactions with biological targets. Such studies offer insights into the potential biological activities of these compounds, including their role as enzyme inhibitors or receptor ligands. This approach helps in predicting the efficacy of these molecules in various therapeutic applications, even though the specific compound might not have been directly studied for its binding affinity to biological molecules (Karayel, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety precautions should be taken when handling and disposing of the compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)30-18-20(17-26(30)31)27-28-22-7-3-4-8-23(22)29(27)15-16-33-25-10-6-5-9-24(25)32-2/h3-14,20H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYHDJCTYWGRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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